molecular formula C11H11N3O2 B13347197 3-Amino-4-(p-tolyl)-1H-pyrazole-5-carboxylic acid

3-Amino-4-(p-tolyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B13347197
M. Wt: 217.22 g/mol
InChI Key: NESOKBLAVBKKNN-UHFFFAOYSA-N
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Description

3-Amino-4-(p-tolyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a p-tolyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(p-tolyl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with β-keto esters, followed by the introduction of the p-tolyl group through electrophilic substitution reactions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(p-tolyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring and the p-tolyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Alcohol derivatives of the carboxylic acid group.

    Substitution: Halogenated or aminated derivatives of the pyrazole ring and p-tolyl group.

Scientific Research Applications

3-Amino-4-(p-tolyl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Amino-4-(p-tolyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups can form hydrogen bonds with active sites, while the p-tolyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
  • 3-Amino-4-(phenyl)-1H-pyrazole-5-carboxylic acid
  • 3-Amino-4-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

Uniqueness

3-Amino-4-(p-tolyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the pyrazole ring can also affect its interaction with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

3-amino-4-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C11H11N3O2/c1-6-2-4-7(5-3-6)8-9(11(15)16)13-14-10(8)12/h2-5H,1H3,(H,15,16)(H3,12,13,14)

InChI Key

NESOKBLAVBKKNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(NN=C2N)C(=O)O

Origin of Product

United States

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